1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

説明

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from basic reactions to obtain the desired cyclobutane structure. For example, the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) involves nucleophilic displacement with a high specific activity, starting from the reaction of benzyl bromide with epichlorohydrin, leading to a key step of converting 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins (Shoup & Goodman, 1999).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied, demonstrating the importance of stereochemistry and the influence of cyclobutane as a structure-promoting unit. The NMR structural study and DFT theoretical calculations highlight the formation of strong intramolecular hydrogen bonds, giving rise to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions that highlight their versatility. For instance, the synthesis of an unnatural amino acid with potential as a BNCT agent involved monoalkylation and a 2 + 2 cycloaddition using dichloroketene, showcasing the reactive adaptability of the cyclobutane ring (Srivastava, Singhaus, & Kabalka, 1997).

科学的研究の応用

Positron Emission Tomography (PET) Tracer for Tumor Delineation :

- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), an analog of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, was synthesized as a new tumor-avid amino acid for PET imaging (Shoup & Goodman, 1999).

Boron Neutron Capture Therapy (BNCT) Agents :

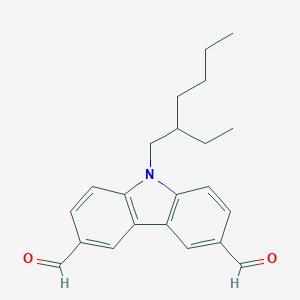

- A water-soluble boronated amino acid, 1-amino-3-[2-(7-{3-[2-(2-hydroxymethyl-ethoxy)-1-(2-hydroxy-1-hydroxymethyl-ethoxymethyl)ethoxy]propyl}-1,7-di-carba-closo-dodecaboran-1-yl)ethyl]cyclobutanecarboxylic acid, was developed as a potential agent for BNCT, a cancer treatment strategy (Das et al., 2000).

- Another potential BNCT agent, 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride, was synthesized and evaluated for its toxicity in cancer cells (Kabalka et al., 2002).

Synthesis of Novel Amino Acids and Peptides :

- A method for regiospecific additions of hydrazoic acid and benzylamine to synthesize precursors of α-amino cyclobutane carboxylic acids was described. These compounds have potential applications in the synthesis of novel peptides (Gaoni, 1988).

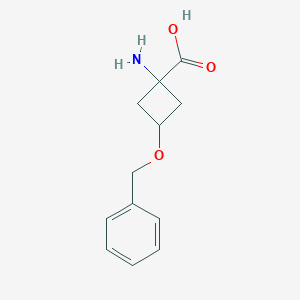

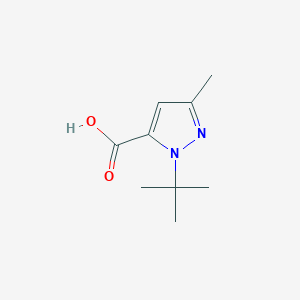

- The synthesis of bis(cyclobutane) β-dipeptides, which are novel β-amino acid oligomers containing two directly linked cyclobutane residues, was achieved starting from 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid (Izquierdo et al., 2002).

Other Medical Applications :

- A study explored the effect of 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a derivative of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, as a potential anti-diabetic agent in experimental diabetic rats (Khurana et al., 2018).

作用機序

Pharmacokinetics

As an amino acid derivative, it’s reasonable to assume that it might be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets .

特性

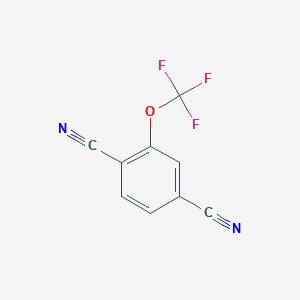

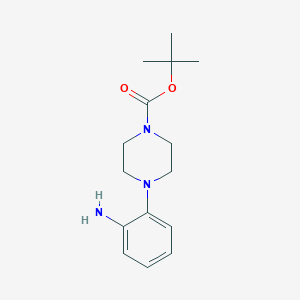

IUPAC Name |

1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBHSXMRVAAKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442452 | |

| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191110-50-6 | |

| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)